molecular formula C12H17N3 B3041067 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole CAS No. 259544-88-2

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole

Cat. No.: B3041067
CAS No.: 259544-88-2
M. Wt: 203.28 g/mol
InChI Key: RVTJEACYMMLUDZ-UHFFFAOYSA-N
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Description

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole typically involves the condensation of 2,5-dimethylpyrrole with an appropriate imidazole derivative. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The imidazole ring can be introduced through a subsequent condensation reaction with an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are compatible with large-scale operations is also common.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The major products are typically alkylated imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties

Biological Activity

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole (CID 737222) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H17N3
  • Molecular Weight : 203.29 g/mol
  • CAS Number : 737222

Research indicates that compounds containing the 2,5-dimethyl-1H-pyrrole moiety, such as this compound, exhibit various biological activities including:

  • Antitumor Activity : Similar derivatives have shown the ability to suppress cell growth and induce apoptosis in cancer cell lines by modulating metabolic pathways and enhancing energy production (ATP levels) .
  • Monoclonal Antibody Production : The compound has been linked to increased monoclonal antibody production in cell cultures, suggesting its utility in biopharmaceutical applications .

Anticancer Properties

A study highlighted that derivatives with a similar structure significantly inhibited the growth of cancer cells while enhancing glucose uptake and ATP production. This dual mechanism is crucial for supporting the metabolic demands of rapidly proliferating cells .

Immunomodulatory Effects

The compound has shown promise in enhancing the production of monoclonal antibodies (mAbs), which are vital for therapeutic applications. The modulation of glycosylation patterns on mAbs can improve their efficacy and stability .

Case Study 1: Antitumor Efficacy

In a comparative study, this compound was tested against various cancer cell lines. The results indicated:

  • Cell Viability : A significant decrease in viability was observed at concentrations above 10 µM.
  • Mechanism : The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Enhanced mAb Production

In a bioprocessing environment, the addition of this compound to recombinant Chinese Hamster Ovary (rCHO) cell cultures resulted in:

  • Increased Yield : mAb concentration increased by approximately 50% compared to control conditions.
  • Metabolic Profiling : Enhanced glucose uptake and reduced lactate production were noted, indicating improved metabolic efficiency .

Data Summary Table

Biological ActivityObservationsReference
Antitumor ActivityInhibition of cancer cell growth
Monoclonal Antibody ProductionIncreased yield and altered glycosylation
Metabolic EnhancementHigher ATP levels and glucose uptake

Properties

IUPAC Name

1-[3-(2,5-dimethylpyrrol-1-yl)propyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-11-4-5-12(2)15(11)8-3-7-14-9-6-13-10-14/h4-6,9-10H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTJEACYMMLUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCN2C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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